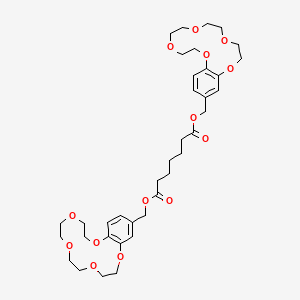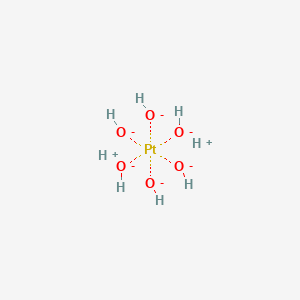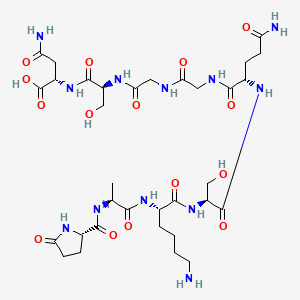
Potassium ionophore II
説明
- Potassium ionophore II, also known as BB15C5 or Bis[(benzo-15-crown-5)-4’-ylmethyl] pimelate, is a chemical species that reversibly binds potassium ions.
- It is a lipid-soluble entity that transports potassium ions across cell membranes.
- Structurally, it contains a hydrophilic center and a hydrophobic portion that interacts with the membrane.
Synthesis Analysis
- Potassium ionophore II can be synthesized using various methods, including chemical reactions involving crown ethers or other ionophores.
- The synthesis process may vary based on the specific compound and desired properties.
Molecular Structure Analysis
- The empirical formula of Potassium ionophore II is C37H52O14, with a molecular weight of 720.80 g/mol.
- It consists of a crown ether-like structure that can selectively bind potassium ions.
Chemical Reactions Analysis
- Potassium ionophore II facilitates the movement of potassium ions through lipid membranes, allowing them to flow from areas of higher concentration to lower concentration.
- It acts as a potassium-specific transporter, maintaining potassium homeostasis.
Physical And Chemical Properties Analysis
- Potassium ionophore II is a solid compound with a molecular weight of 720.80 g/mol.
- It is typically used in ion-selective electrodes for potassium detection.
科学的研究の応用
1. Sensor Development
Potassium ionophore II has been utilized in developing various types of sensors. For instance, a potassium-selective chemical sensor based on a self-assembled monolayer of 4-aminobenzo-18-Crown-6 ether was developed, utilizing potassium ionophore for selective ion detection. This sensor responds to potassium ions and is selective over other ions like lithium, ammonium, and sodium in solution (Kumbhat & Singh, 2018). Additionally, paper-based ion-selective optodes have been created for continuous sensing, showing potential for general application in paper microfluidic systems and wearable systems for perspiration monitoring (Kassal, Sigurnjak, & Murković Steinberg, 2019).
2. Biomedical Applications
Potassium ionophores have significant implications in biomedical research. A study developed helical polypeptide-based potassium ionophores that induce endoplasmic reticulum (ER) stress-mediated apoptosis by disturbing ion homeostasis. This discovery is particularly relevant in cancer research, as it suppresses tumor proliferation in a mouse model (Lee et al., 2019).
3. Analytical Chemistry Applications
In the field of analytical chemistry, ionophore-based nanosensors have been developed for fluorescent detection of potassium. These sensors, which utilize triplet-triplet annihilation upconversion, offer a way to minimize optical interference in biological media (Jewell, Greer, Dailey, & Cash, 2020). Additionally, thread-based microfluidic devices incorporating ionophore chemistry have been used for optical recognition of potassium, offering potential for simple and portable analytical methods (Erenas, de Orbe-Payá, & Capitán-Vallvey, 2016).
4. Environmental Monitoring
Potassium ionophores are also instrumental in environmental monitoring. They have been used in lab-on-a-chip systems for the detection of multiple macronutrients in the soil, showcasing the potential for on-field environmental analysis (Patkar, Ashwin, & Rao, 2016).
Safety And Hazards
- Potassium ionophore II is generally safe to handle, but precautions should be taken.
- It is not currently available for purchase, so specific safety information is not provided.
将来の方向性
- Further research could explore novel ionophores or modifications to enhance selectivity and sensitivity.
- Investigating alternative synthesis methods and optimizing ISE performance would be valuable.
特性
IUPAC Name |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZRCLYZVSXCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404322 | |
| Record name | Potassium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ionophore II | |
CAS RN |
69271-98-3 | |
| Record name | Potassium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium ionophore II | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)






![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)





